Cas no 28071-99-0 (Anthracene,tetradecahydro-, (4aR,8aR,9aR,10aR)-rel-)

28071-99-0 structure
Nome del prodotto:Anthracene,tetradecahydro-, (4aR,8aR,9aR,10aR)-rel-
Anthracene,tetradecahydro-, (4aR,8aR,9aR,10aR)-rel- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Anthracene,tetradecahydro-, (4aR,8aR,9aR,10aR)-rel-
- (4aR,8aR,9aR,10aR)-Tetradecahydroanthracene
- LogP
- Z1255450973
- Perhydroanthracene
- trans-anti-trans-Tetra-decahydroanthracene
- NS00096224
- 6596-35-6
- 29863-91-0
- AKOS024321257
- EN300-134705
- NSC 109497
- Anthracene, tetradecahydro-, (4a.alpha.,8a.alpha.,9a.beta.,10a.alpha.)-
- 28071-99-0
- cis,anti,cis-Perhydroanthracene
- Perhydroanthracene, (4a.alpha., 8a.beta., 9a.alpha., 10a.beta.)-
- NSC109497
- Perhydroanthracene, (4a.alpha., 8a.alpha., 9a.alpha., 10a.beta.)-
- Anthracene, 1,2,3,4,4a.alpha.,5,6,7,8,8a.beta.,9,9a.beta.,10,10a.alpha.-tetradecahydro-
- 19128-78-0
- Tetradecahydroanthracene #
- (4aS)-1,2,3,4,4aalpha,5,6,7,8,8abeta,9,9abeta,10,10aalpha-Tetradecahydroanthracene
- 1,2,3,4,4a,5,6,7,8,8a,9,9a,10,10a-tetradecahydroanthracene
- Anthracene, tetradecahydro-, (4a.alpha.,8a.alpha.,9a.alpha.,10a.alpha.)-
- DTXSID50880672
- GVJFFQYXVOJXFI-UHFFFAOYSA-N
- cis-cisoid-cis-perhydroanthracene
- Tetradecahydroanthracene
- 1755-19-7
- Anthracene, tetradecahydro-, (4aalpha,8aalpha,9abeta,10aalpha)-
- NSC-109497
- Anthracene, tetradecahydro-, (4aalpha,8aalpha,9aalpha,10aalpha)-
- Anthracene, tetradecahydro-
-
- Inchi: InChI=1S/C14H24/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1/h11-14H,1-10H2
- Chiave InChI: GVJFFQYXVOJXFI-UHFFFAOYSA-N
- Sorrisi: C1CCC2CC3CCCCC3CC2C1
Proprietà calcolate
- Massa esatta: 192.18792
- Massa monoisotopica: 192.188
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 0
- Conta atomi pesanti: 14
- Conta legami ruotabili: 0
- Complessità: 154
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 4
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 6
- Superficie polare topologica: 0Ų
Proprietà sperimentali
- Densità: 0.9200 (rough estimate)
- Punto di ebollizione: 263.35°C (rough estimate)
- Punto di infiammabilità: 105.1°C
- Indice di rifrazione: 1.5600 (estimate)
- PSA: 0
Anthracene,tetradecahydro-, (4aR,8aR,9aR,10aR)-rel- Letteratura correlata
-
Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681
-
2. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
-
Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277
-
Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
28071-99-0 (Anthracene,tetradecahydro-, (4aR,8aR,9aR,10aR)-rel-) Prodotti correlati
- 10120-28-2(Methylcyclohexane-d14 (d, 99.5%))
- 700-56-1(2-Methyladamantane)
- 14451-87-7(2-Ethyladamantane)
- 99-82-1(p-Menthane)
- 281-23-2(Adamantane)
- 92369-80-7(1-Butyl-decahydronaphthalene)
- 92-51-3(1,1’-Bicyclohexyl)
- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)
- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)
- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)
Fornitori consigliati
BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
CN Fornitore
Reagenti

Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
